N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-2-carboxamide
Description
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C22H17N3O2/c26-22(19-14-8-7-13-18(19)16-9-3-1-4-10-16)23-15-20-24-21(25-27-20)17-11-5-2-6-12-17/h1-14H,15H2,(H,23,26) |
InChI Key |
OFSGWPHOJHZVKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives.
Coupling with Biphenyl Carboxamide: The oxadiazole derivative is then coupled with a biphenyl carboxamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to target caspase enzymes, which play a crucial role in the process of apoptosis (programmed cell death).
Pathways Involved: By activating caspase enzymes, the compound can trigger a cascade of events leading to cell death, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide can be compared with other similar compounds, such as:
1,3,4-Oxadiazole Derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.
1,2,5-Oxadiazole Derivatives: These compounds have a different arrangement of the nitrogen and oxygen atoms in the ring and have shown potential as anti-inflammatory agents.
The uniqueness of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide lies in its specific structural features and its ability to target caspase enzymes, making it a promising candidate for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
